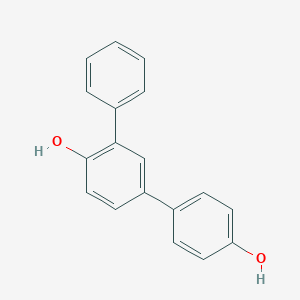
4-(4-Hydroxyphenyl)-2-phenylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-4,4’-biphenyldiol: is an aromatic organic compound characterized by the presence of a phenyl group attached to a biphenyldiol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4,4’-biphenyldiol typically involves the coupling of phenol derivatives. One common method is the oxidative coupling of phenol using catalysts such as vanadium tetrachloride. This reaction produces a mixture of isomers, including 3-Phenyl-4,4’-biphenyldiol .
Industrial Production Methods: Industrial production of 3-Phenyl-4,4’-biphenyldiol can be achieved through the dealkylation of 2,6-di-tert-butylphenol. This process involves the formation of phenol radicals, which undergo rapid dimerization to form diphenoquinone. The diphenoquinone is then reduced to the desired biphenyldiol derivative .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Phenyl-4,4’-biphenyldiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid and nitric acid.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted biphenyldiols.
Applications De Recherche Scientifique
Dermatological Applications
Skin Depigmentation Studies
Research has indicated that 4-HPP exhibits significant depigmenting activity. In experimental studies involving guinea pigs, exposure to 30% solutions of 4-HPP resulted in noticeable skin depigmentation after repeated applications over a period of 20 days. This suggests that the compound may have potential applications in treating hyperpigmentation disorders such as melasma or post-inflammatory hyperpigmentation .
Occupational Health Concerns
Conversely, there are reports of occupational leukoderma associated with exposure to 4-HPP during manufacturing processes. Case studies have documented instances where workers developed skin depigmentation due to prolonged contact with the compound, highlighting the need for safety measures in industrial settings .
Biochemical Applications
Antimicrobial Properties
4-HPP has been evaluated for its antimicrobial properties. In studies involving various bacterial strains, it demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This property positions it as a potential candidate for development into antimicrobial agents or preservatives in medical and consumer products .
Interaction with DNA
Further investigations into the interaction of 4-HPP with DNA have revealed promising results. The compound's ability to interact with DNA suggests potential applications in cancer research, particularly as a lead compound for developing anticancer agents. Spectroscopic studies indicated hyperchromic effects, which are often associated with DNA binding, thus reinforcing its potential therapeutic applications .
Material Science Applications
Polymer Chemistry
In material science, 4-HPP is being explored for its role as a monomer in synthesizing liquid crystalline polyesters. Its structural characteristics allow for enhanced thermal and mechanical properties in polymer matrices, making it suitable for high-performance materials used in various industrial applications .
Data Summary Table
Case Studies and Research Findings
- Skin Depigmentation Study
- Occupational Health Study
- Antimicrobial Activity Study
Mécanisme D'action
The mechanism of action of 3-Phenyl-4,4’-biphenyldiol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo photodissociation and photoionization, which are influenced by the presence of intramolecular hydrogen bonding. These processes can affect the stabilization of electronic states and determine the compound’s reactivity .
Comparaison Avec Des Composés Similaires
4,4’-Biphenyldiol: Similar structure but lacks the phenyl group at the 3-position.
2,2’-Biphenyldiol: Another isomer with different photodissociation and photoionization behaviors due to the absence of intramolecular hydrogen bonding.
Uniqueness: 3-Phenyl-4,4’-biphenyldiol is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other biphenyldiols. This structural difference influences its applications and interactions in various scientific and industrial contexts .
Propriétés
Numéro CAS |
18801-72-4 |
|---|---|
Formule moléculaire |
C18H14O2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
4-(4-hydroxyphenyl)-2-phenylphenol |
InChI |
InChI=1S/C18H14O2/c19-16-9-6-13(7-10-16)15-8-11-18(20)17(12-15)14-4-2-1-3-5-14/h1-12,19-20H |
Clé InChI |
FEYGNNMKEPUKEI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C3=CC=C(C=C3)O)O |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C3=CC=C(C=C3)O)O |
Synonymes |
[1,1:3,1-Terphenyl]-4,4-diol(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















